3,4-Dichloro-2-methoxybenzenesulfonamide
Description
The compound N-Butyl-3,4-dichloro-2-methoxybenzenesulfonamide (CAS: 941232-68-4) is a substituted benzenesulfonamide characterized by a dichloro-methoxybenzene core and an N-butyl sulfonamide group. Its molecular formula is C₁₁H₁₅Cl₂NO₃S, with an average mass of 312.205 g/mol and a monoisotopic mass of 311.014970 g/mol . The structural features include:
- 3,4-Dichloro substituents: Enhance lipophilicity and stability.
- N-Butyl chain: Modifies solubility and steric interactions.
Derivatives like N-tert-butyl-3,4-dichloro-2-methoxybenzenesulfonamide (CAS: 873589-01-6) share the same core but differ in alkyl substituents, which may alter physicochemical and biological properties .
Properties
Molecular Formula |
C7H7Cl2NO3S |
|---|---|
Molecular Weight |
256.097 |
IUPAC Name |
3,4-dichloro-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C7H7Cl2NO3S/c1-13-7-5(14(10,11)12)3-2-4(8)6(7)9/h2-3H,1H3,(H2,10,11,12) |
InChI Key |
PQGJONMSFYMVPE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
N-Alkyl Derivatives of 3,4-Dichloro-2-methoxybenzenesulfonamide
The N-alkyl chain significantly impacts molecular properties. Key comparisons include:
Key Differences :
- Solubility : The tert-butyl derivative may exhibit lower water solubility due to enhanced hydrophobicity.
Sulfonylurea Herbicides (e.g., Metsulfuron-Methyl)
Sulfonylurea herbicides like metsulfuron-methyl (CAS: 74223-64-6) share a sulfonamide group but incorporate a triazine ring, leading to distinct modes of action :
Key Differences :
- Structural Backbone : Sulfonylureas utilize a triazine-sulfonamide scaffold for acetolactate synthase (ALS) inhibition, whereas the dichloro-methoxybenzenesulfonamide derivatives lack this heterocyclic system, suggesting alternative biological targets.
- Chlorine vs. Triazine : The dichloro-methoxybenzene core may confer greater environmental persistence compared to triazine-based herbicides.
Research Findings and Implications
- Lipophilicity and Bioavailability : The 3,4-dichloro and methoxy groups in the benzenesulfonamide derivatives enhance membrane permeability, making them suitable for systemic agrochemicals .
- Synthetic Versatility : The N-alkyl chain allows for modular optimization of solubility and target engagement, as seen in the tert-butyl vs. n-butyl variants .
- Divergent Applications : While sulfonylureas are established herbicides, the dichloro-methoxybenzenesulfonamide derivatives may serve as precursors for fungicides or insecticides, though specific data on efficacy are absent in the provided evidence.
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